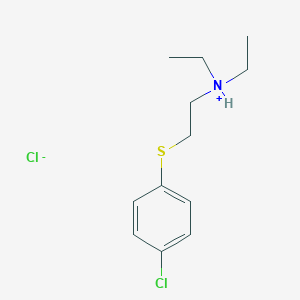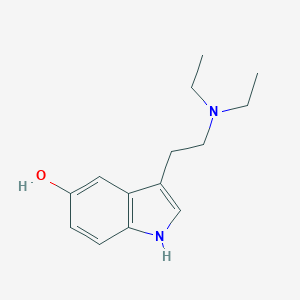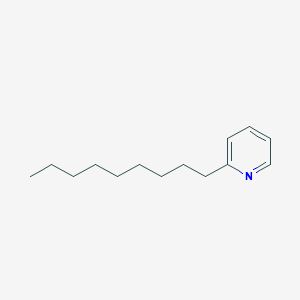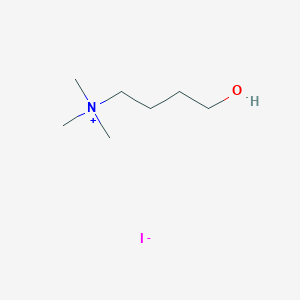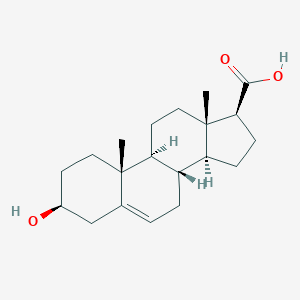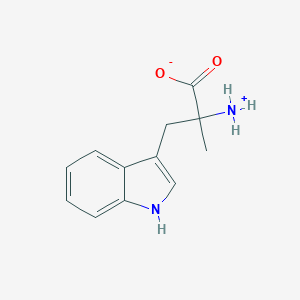
alpha-Methyl-DL-tryptophan
Descripción general
Descripción
Alpha-Methyl-DL-tryptophan (AMT) is a synthetic compound that is structurally similar to the essential amino acid tryptophan. This compound has been used extensively in scientific research to investigate the biochemical and physiological effects of tryptophan depletion on human behavior and cognitive function. AMT is synthesized in the laboratory using a multi-step process that involves the modification of tryptophan through chemical reactions. The purpose of
Mecanismo De Acción
Alpha-Methyl-DL-tryptophan works by inhibiting the enzyme tryptophan hydroxylase, which is responsible for the conversion of tryptophan to 5-hydroxytryptophan, a precursor to serotonin. By inhibiting this enzyme, alpha-Methyl-DL-tryptophan reduces the levels of serotonin in the brain, which can lead to changes in behavior and cognitive function.
Efectos Bioquímicos Y Fisiológicos
Alpha-Methyl-DL-tryptophan has been shown to have a wide range of biochemical and physiological effects. These include changes in mood, appetite, and sleep, as well as alterations in cognitive function such as attention, memory, and decision-making. alpha-Methyl-DL-tryptophan has also been shown to have effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using alpha-Methyl-DL-tryptophan in lab experiments is its ability to manipulate the levels of serotonin in the brain. This allows researchers to investigate the role of serotonin in various aspects of human behavior and cognition. However, there are also some limitations to using alpha-Methyl-DL-tryptophan in lab experiments. For example, the effects of alpha-Methyl-DL-tryptophan on behavior and cognition can be highly variable, making it difficult to draw definitive conclusions from the data. Additionally, the use of alpha-Methyl-DL-tryptophan in humans requires careful monitoring of safety and ethical considerations.
Direcciones Futuras
There are many potential future directions for alpha-Methyl-DL-tryptophan research. One area of interest is the role of serotonin in psychiatric disorders such as depression and anxiety. By investigating the effects of alpha-Methyl-DL-tryptophan on these disorders, researchers may be able to develop new treatments that target the serotonin system. Another area of interest is the use of alpha-Methyl-DL-tryptophan as a tool to investigate the role of serotonin in social behavior and decision-making. Finally, there is also potential for the use of alpha-Methyl-DL-tryptophan in the development of new drugs that target the serotonin system.
Métodos De Síntesis
Alpha-Methyl-DL-tryptophan is synthesized in the laboratory using a multi-step process that involves the modification of tryptophan through chemical reactions. The first step involves the protection of the amino and carboxyl groups of tryptophan using specific chemical reagents. This is followed by the introduction of a methyl group at the alpha position of the tryptophan molecule using a chemical reaction known as alkylation. Finally, the protective groups are removed, resulting in the formation of alpha-Methyl-DL-tryptophan.
Aplicaciones Científicas De Investigación
Alpha-Methyl-DL-tryptophan has been used extensively in scientific research to investigate the biochemical and physiological effects of tryptophan depletion on human behavior and cognitive function. This compound is used as a tool to manipulate the levels of tryptophan in the brain, which is a precursor to the neurotransmitter serotonin. Serotonin is involved in regulating mood, appetite, and sleep, among other functions. By depleting tryptophan levels, researchers can investigate the role of serotonin in various aspects of human behavior and cognition.
Propiedades
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Methyltryptophan | |
CAS RN |
153-91-3, 13510-08-2 | |
| Record name | alpha-Methyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Methyltryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .ALPHA.-METHYLTRYPTOPHAN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260VJL1C6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



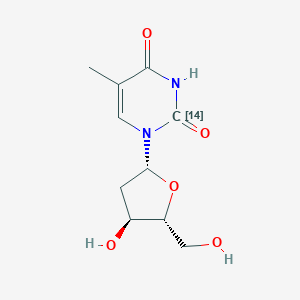
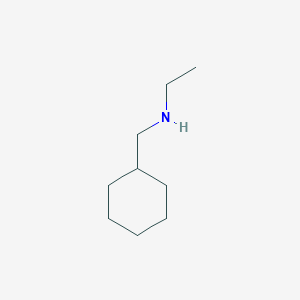
![2-[(2,2-Diethoxyethyl)thio]-1,3-benzothiazole](/img/structure/B76647.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)


![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
